N'-hydroxycycloheptanecarboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxycycloheptanecarboximidamide typically involves the reaction of cycloheptanecarboximidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
While detailed industrial production methods for N’-hydroxycycloheptanecarboximidamide are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle the necessary reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxycycloheptanecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines .
Scientific Research Applications
N’-hydroxycycloheptanecarboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-hydroxycycloheptanecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target molecules and modulating their activity . This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxycycloheptanecarboximidamide include:
- N-hydroxycyclohexanecarboximidamide
- N-hydroxycyclooctanecarboximidamide
- N-hydroxycyclopentanecarboximidamide
Uniqueness
N’-hydroxycycloheptanecarboximidamide is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties compared to its analogs . This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
IUPAC Name |
N'-hydroxycycloheptanecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(10-11)7-5-3-1-2-4-6-7/h7,11H,1-6H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMWOIMUMQVLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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